molecular formula C11H18N4OS B5882695 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- CAS No. 111750-47-1

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5882695
CAS No.: 111750-47-1
M. Wt: 254.35 g/mol
InChI Key: KFJLSHQKGHCUFI-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of piperidineacetamide with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and other molecules[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- stands out due to its unique combination of a piperidine ring and a thiadiazole ring, which imparts distinct biological activities.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-2-10-13-14-11(17-10)12-9(16)8-15-6-4-3-5-7-15/h2-8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLSHQKGHCUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149720
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111750-47-1
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111750471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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